Zileuton sodium Zileuton sodium Zileuton (sodium) is an orally active inhibitor of 5-lipoxygenase, and thus inhibits leukotrienes (LTB4, LTC4, LTD4, and LTE4) formation. Zileuton (sodium) is the sodium salt form of Zileuton. Zileuton [N-(1-benzo[b]thien-2-ylethyl)-N-hydroxyure] inhibited 5-hydroxyeicosatetraenoic acid synthesis by rat basophilic leukemia cell 20,000 x g supernatant and rat polymorphonuclear leukocytes (PMNL) (IC50 = 0.5 and 0.3 microM) respectively. It also inhibited leukotriene (LT)B4 biosynthesis by rat PMNL (IC50 = 0.4 microM), human PMNL (IC50 = 0.4 microM) and human whole blood (IC50 = 0.9 microM). Inhibition of human PMNL LTB4 biosynthesis was removed readily by a simple wash procedure [1]. Zileuton produced a 0.35-L (95% CI, 0.25 to 0.45 L) increase in the FEV1 within 1 hour of administration (P < 0.001 compared with placebo), equivalent to a 14.6% increase from baseline [2]. Zileuton has been demonstrated to act as an anti-inflammatory agent by virtue of its well-known ability to inhibit 5-lipoxygenase (5-LO). However, the effects of zileuton on cardiovascular disease and cardiomyocyte apoptosis are unclear [3]. Clinical indications: Asthma Toxicity: Sinusitis, Nausea and Pharyngolaryngeal pain 
Brand Name: Vulcanchem
CAS No.: 118569-21-4
VCID: VC0001980
InChI: InChI=1S/C11H11N2O2S.Na/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10;/h2-7H,1H3,(H2,12,14);/q-1;+1
SMILES: CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)[O-].[Na+]
Molecular Formula: C11H11N2NaO2S
Molecular Weight: 258.27

Zileuton sodium

CAS No.: 118569-21-4

Inhibitors

VCID: VC0001980

Molecular Formula: C11H11N2NaO2S

Molecular Weight: 258.27

Zileuton sodium - 118569-21-4

CAS No. 118569-21-4
Product Name Zileuton sodium
Molecular Formula C11H11N2NaO2S
Molecular Weight 258.27
IUPAC Name sodium;1-[1-(1-benzothiophen-2-yl)ethyl]-1-oxidourea
Standard InChI InChI=1S/C11H11N2O2S.Na/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10;/h2-7H,1H3,(H2,12,14);/q-1;+1
SMILES CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)[O-].[Na+]
Description Zileuton (sodium) is an orally active inhibitor of 5-lipoxygenase, and thus inhibits leukotrienes (LTB4, LTC4, LTD4, and LTE4) formation. Zileuton (sodium) is the sodium salt form of Zileuton. Zileuton [N-(1-benzo[b]thien-2-ylethyl)-N-hydroxyure] inhibited 5-hydroxyeicosatetraenoic acid synthesis by rat basophilic leukemia cell 20,000 x g supernatant and rat polymorphonuclear leukocytes (PMNL) (IC50 = 0.5 and 0.3 microM) respectively. It also inhibited leukotriene (LT)B4 biosynthesis by rat PMNL (IC50 = 0.4 microM), human PMNL (IC50 = 0.4 microM) and human whole blood (IC50 = 0.9 microM). Inhibition of human PMNL LTB4 biosynthesis was removed readily by a simple wash procedure [1]. Zileuton produced a 0.35-L (95% CI, 0.25 to 0.45 L) increase in the FEV1 within 1 hour of administration (P < 0.001 compared with placebo), equivalent to a 14.6% increase from baseline [2]. Zileuton has been demonstrated to act as an anti-inflammatory agent by virtue of its well-known ability to inhibit 5-lipoxygenase (5-LO). However, the effects of zileuton on cardiovascular disease and cardiomyocyte apoptosis are unclear [3]. Clinical indications: Asthma Toxicity: Sinusitis, Nausea and Pharyngolaryngeal pain 
Reference
[1]. Sirois, P., et al., Effect of Zileuton (A-64077) on the 5-lipoxygenase activity of human whole blood ex vivo. Agents Actions, 1991. 34(1-2): p. 117-20. 


[2]. Israel, E., et al., The effect of inhibition of 5-lipoxygenase by zileuton in mild-to-moderate asthma. Ann Intern Med, 1993. 119(11): p. 1059-66. 


[3]. Kwak, H.J., et al., The cardioprotective effects of zileuton, a 5-lipoxygenase inhibitor, are mediated by COX-2 via activation of PKC delta. Cell Signal, 2010. 22(1): p. 80-7.
PubChem Compound 78357785
Last Modified Dec 05 2021
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